molecular formula C22H21N3O2 B11396423 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11396423
M. Wt: 359.4 g/mol
InChI Key: CJWDPTTVYOWPAO-JLHYYAGUSA-N
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Description

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, ethoxyphenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the ethoxyphenyl and methylphenyl groups. Common reagents used in these reactions include ethyl bromoacetate, 4-ethoxybenzaldehyde, and 4-methylbenzylamine. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H21N3O2/c1-3-26-19-11-8-17(9-12-19)10-13-21-25-20(14-23)22(27-21)24-15-18-6-4-16(2)5-7-18/h4-13,24H,3,15H2,1-2H3/b13-10+

InChI Key

CJWDPTTVYOWPAO-JLHYYAGUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NCC3=CC=C(C=C3)C)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NCC3=CC=C(C=C3)C)C#N

Origin of Product

United States

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